![molecular formula C6H4BrN3 B1523821 4-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1086398-12-0](/img/structure/B1523821.png)

4-bromo-1H-imidazo[4,5-c]pyridine

Overview

Description

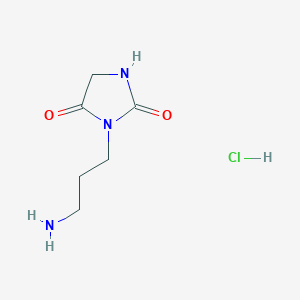

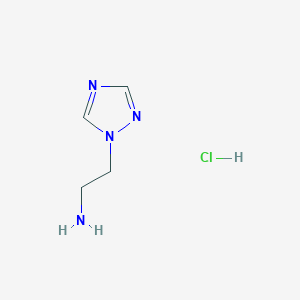

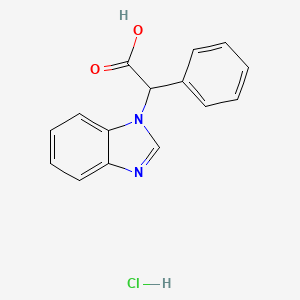

“4-bromo-1H-imidazo[4,5-c]pyridine” is a derivative of imidazopyridine, a class of compounds known for their wide range of pharmacological activities . Imidazopyridines are nitrogen heterocycles containing a pyridine and an imidazole ring in their structure . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

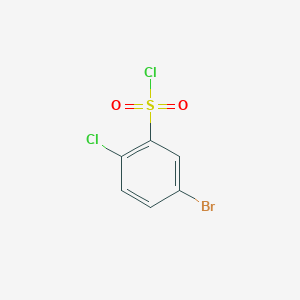

Imidazopyridines can be synthesized using various methods. One popular approach involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Another method involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .Scientific Research Applications

Hypnotic Activity

4-bromo-1H-imidazo[4,5-c]pyridine derivatives have been studied for their hypnotic properties. For instance, zolpidem, an imidazo-pyridine, was observed to significantly increase slow-wave sleep while reducing stage 2 sleep in young adults, without significantly altering REM sleep. This suggests its potential utility in managing transient and short-term insomnia, especially in middle-aged individuals where performance impairment the next day is a concern (Nicholson & Pascoe, 1986). Additionally, zolpidem demonstrated effectiveness as premedication before general anesthesia in female patients, indicating its utility in inducing hypnosis and amnesia pre-operatively (Cashman, Power, & Jones, 1987).

Cardiovascular Effects

Various studies have investigated the cardiovascular effects of 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine derivatives, also known as AR-L 115 BS. These compounds were shown to reduce preload of the heart and increase cardiac output, combining positive-inotropic and vasodilating actions without increasing oxygen consumption. This suggests their potential application in treating conditions like acute myocardial infarction and coronary artery disease (Nebel, Sabin, & Surawitzki, 1981), (Weikl, Kohlschütter, Durst, & Lang, 1981), (Ruffmann, Mehmel, & Kübler, 1981), (Wollschläger, Drexler, Löllgen, & Just, 1981), (Thormann, Kramer, & Schlepper, 1981).

Antineoplastic Activity

Temozolomide, an alkylating imidazol tetrazine derivative related to the imidazo[4,5-c]pyridine structure, has been used successfully in the management of gliomas and other malignancies. It has been shown to inhibit DNA replication and its efficacy has been documented in patients with aggressive pituitary adenoma and carcinoma. The cytotoxic effect of temozolomide depends on methylation of guanine at the O-6 position in DNA, and its effectiveness may be influenced by the expression levels of O-6 methylguanine DNA methyltransferase (MGMT), a DNA repair enzyme (Kovacs et al., 2008).

Anxiolytic Effects

Alpidem, an imidazo-pyridine, has been compared with lorazepam, a benzodiazepine, for treating patients with anxiety disorders. Alpidem was effective as an anxiolytic without the adverse psychomotor and cognitive effects often associated with benzodiazepines, indicating its potential as a treatment option for anxiety disorders (Morton & Lader, 1992).

Future Directions

Imidazopyridines have shown potential in various therapeutic areas, including central nervous system disorders, digestive system disorders, cancer, and inflammation . The future research directions could involve further exploration of the therapeutic potential of “4-bromo-1H-imidazo[4,5-c]pyridine” and its derivatives, as well as the development of more effective compounds for treating various diseases .

Mechanism of Action

Target of Action

Imidazopyridines, a class of compounds to which 4-bromo-1h-imidazo[4,5-c]pyridine belongs, are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

It is known that imidazopyridines can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Properties

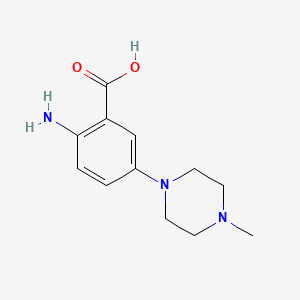

IUPAC Name |

4-bromo-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRISABNDGCDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679431 | |

| Record name | 4-Bromo-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086398-12-0 | |

| Record name | 4-Bromo-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)

![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)

![5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523758.png)